N'-({4-[(4-bromophenoxy)methyl]phenyl}carbonyl)-1-ethyl-1H-pyrazole-4-carbohydrazide
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Overview
Description
N’~4~-{4-[(4-BROMOPHENOXY)METHYL]BENZOYL}-1-ETHYL-1H-PYRAZOLE-4-CARBOHYDRAZIDE is a complex organic compound that features a pyrazole ring, a bromophenoxy group, and a benzoyl moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’~4~-{4-[(4-BROMOPHENOXY)METHYL]BENZOYL}-1-ETHYL-1H-PYRAZOLE-4-CARBOHYDRAZIDE typically involves multiple steps:
Formation of the Bromophenoxy Intermediate: The initial step involves the reaction of 4-bromophenol with a suitable alkylating agent to form 4-(bromophenoxy)methylbenzene.
Benzoylation: The intermediate is then subjected to a Friedel-Crafts acylation reaction with benzoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride to yield the benzoylated product.
Pyrazole Formation: The benzoylated intermediate is then reacted with hydrazine hydrate and ethyl acetoacetate under reflux conditions to form the pyrazole ring.
Final Coupling: The final step involves the coupling of the pyrazole derivative with carbohydrazide under appropriate conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. This may involve continuous flow reactors, automated synthesis platforms, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
N’~4~-{4-[(4-BROMOPHENOXY)METHYL]BENZOYL}-1-ETHYL-1H-PYRAZOLE-4-CARBOHYDRAZIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using agents like sodium borohydride or lithium aluminum hydride.
Substitution: The bromine atom in the bromophenoxy group can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles like amines in the presence of a base such as triethylamine.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
N’~4~-{4-[(4-BROMOPHENOXY)METHYL]BENZOYL}-1-ETHYL-1H-PYRAZOLE-4-CARBOHYDRAZIDE has several scientific research applications:
Medicinal Chemistry: Potential use as a lead compound for developing new drugs due to its unique structural features.
Materials Science: Application in the synthesis of novel materials with specific properties.
Organic Synthesis: Use as an intermediate in the synthesis of more complex organic molecules.
Mechanism of Action
The mechanism of action of N’~4~-{4-[(4-BROMOPHENOXY)METHYL]BENZOYL}-1-ETHYL-1H-PYRAZOLE-4-CARBOHYDRAZIDE involves its interaction with specific molecular targets. The bromophenoxy group may facilitate binding to certain enzymes or receptors, while the pyrazole ring can interact with active sites through hydrogen bonding or π-π interactions. The exact pathways and targets would depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 4-(4-Bromophenoxy)benzaldehyde
- 4-(4-Bromophenyl)pyrazole
- N-(4-(4-Bromophenyl)thiazol-2-yl)-2-chloroacetamide
Uniqueness
N’~4~-{4-[(4-BROMOPHENOXY)METHYL]BENZOYL}-1-ETHYL-1H-PYRAZOLE-4-CARBOHYDRAZIDE is unique due to its combination of a bromophenoxy group, a benzoyl moiety, and a pyrazole ring, which imparts distinct chemical and biological properties. This combination is not commonly found in other similar compounds, making it a valuable target for research and development.
Properties
Molecular Formula |
C20H19BrN4O3 |
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Molecular Weight |
443.3 g/mol |
IUPAC Name |
N'-[4-[(4-bromophenoxy)methyl]benzoyl]-1-ethylpyrazole-4-carbohydrazide |
InChI |
InChI=1S/C20H19BrN4O3/c1-2-25-12-16(11-22-25)20(27)24-23-19(26)15-5-3-14(4-6-15)13-28-18-9-7-17(21)8-10-18/h3-12H,2,13H2,1H3,(H,23,26)(H,24,27) |
InChI Key |
GLDDKOYXKZYQDQ-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C=C(C=N1)C(=O)NNC(=O)C2=CC=C(C=C2)COC3=CC=C(C=C3)Br |
Origin of Product |
United States |
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